molecular formula C9H12O B13836739 2-Cyclohexen-1-OL, 1-ethynyl-2-methyl-

2-Cyclohexen-1-OL, 1-ethynyl-2-methyl-

Katalognummer: B13836739
Molekulargewicht: 136.19 g/mol
InChI-Schlüssel: ZOBVUJSNMGWIMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethynyl-2-methylcyclohex-2-en-1-ol is an organic compound with a unique structure that includes an ethynyl group, a methyl group, and a hydroxyl group attached to a cyclohexene ring

Vorbereitungsmethoden

The synthesis of 1-Ethynyl-2-methylcyclohex-2-en-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of 2-methylcyclohex-2-en-1-ol with an ethynylating agent under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the hydroxyl group, followed by the addition of an ethynylating agent like ethynyl bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.

Analyse Chemischer Reaktionen

1-Ethynyl-2-methylcyclohex-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent. This reaction yields 1-ethynyl-2-methylcyclohex-2-en-1-one.

    Reduction: The compound can be reduced to 1-ethynyl-2-methylcyclohexanol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The ethynyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature, depending on the specific reaction.

Wissenschaftliche Forschungsanwendungen

1-Ethynyl-2-methylcyclohex-2-en-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of 1-Ethynyl-2-methylcyclohex-2-en-1-ol depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the ethynyl and hydroxyl groups, which can participate in various chemical reactions. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed that its derivatives interact with cellular components, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

1-Ethynyl-2-methylcyclohex-2-en-1-ol can be compared with similar compounds such as 1-methylcyclohex-2-en-1-ol and 2-methylcyclohex-2-en-1-ol These compounds share a similar cyclohexene ring structure but differ in the substituents attached to the ring

Similar compounds include:

  • 1-Methylcyclohex-2-en-1-ol
  • 2-Methylcyclohex-2-en-1-ol
  • 1-Ethyl-2-methylcyclohexene

These compounds are used in various chemical reactions and have their own unique applications in research and industry.

Eigenschaften

Molekularformel

C9H12O

Molekulargewicht

136.19 g/mol

IUPAC-Name

1-ethynyl-2-methylcyclohex-2-en-1-ol

InChI

InChI=1S/C9H12O/c1-3-9(10)7-5-4-6-8(9)2/h1,6,10H,4-5,7H2,2H3

InChI-Schlüssel

ZOBVUJSNMGWIMG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CCCCC1(C#C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.